molecular formula C11H15ClN2S B12561562 1-(5-Chloro-2-methylphenyl)-3-propylthiourea CAS No. 147751-30-2

1-(5-Chloro-2-methylphenyl)-3-propylthiourea

Katalognummer: B12561562
CAS-Nummer: 147751-30-2
Molekulargewicht: 242.77 g/mol
InChI-Schlüssel: YOXYULLTHVLPOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-methylphenyl)-3-propylthiourea is an organic compound belonging to the thiourea class It is characterized by the presence of a thiourea group attached to a chlorinated methylphenyl ring and a propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)-3-propylthiourea typically involves the reaction of 5-chloro-2-methylaniline with propyl isothiocyanate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Chloro-2-methylphenyl)-3-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-methylphenyl)-3-propylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-propylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

    1-(5-Chloro-2-methylphenyl)piperazine: Shares a similar chlorinated methylphenyl ring but differs in the functional group attached.

    Thiazoles: Compounds with a thiazole ring structure, exhibiting diverse biological activities.

    Benzoxazoles: Compounds with a benzoxazole ring, known for their antimicrobial and anticancer properties.

Uniqueness: 1-(5-Chloro-2-methylphenyl)-3-propylthiourea is unique due to its specific combination of a chlorinated methylphenyl ring and a propylthiourea group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

147751-30-2

Molekularformel

C11H15ClN2S

Molekulargewicht

242.77 g/mol

IUPAC-Name

1-(5-chloro-2-methylphenyl)-3-propylthiourea

InChI

InChI=1S/C11H15ClN2S/c1-3-6-13-11(15)14-10-7-9(12)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)

InChI-Schlüssel

YOXYULLTHVLPOE-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=S)NC1=C(C=CC(=C1)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.